2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-methyl-2,3-dihydro-1-benzofuran-7-yl)ethanol |
InChI |
InChI=1S/C11H14O2/c1-8-7-10-4-2-3-9(5-6-12)11(10)13-8/h2-4,8,12H,5-7H2,1H3 |
InChI Key |
DFMPLHHVKBOONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=CC=C2)CCO |
Origin of Product |
United States |
Preparation Methods
Cyclization via Methallyl Halide and 2-Hydroxyacetophenone (Patent US3419579A)
This method, described in a seminal patent, involves a four-step sequence starting from 2-hydroxyacetophenone:
| Step | Reaction Description | Key Conditions | Outcome |
|---|---|---|---|
| (a) Etherification | React 2-hydroxyacetophenone with methallyl halide (preferably methallyl chloride) in the presence of an acid acceptor (alkali hydroxides or carbonates) | Elevated temperature (boiling point or higher), solvent options include methanol, dioxane, DMF, or aqueous medium | Formation of Z-acetylphenyl methallyl ether |
| (b) Rearrangement and Cyclization | Heat Z-acetylphenyl methallyl ether at 150–250 °C with or without acid catalyst | One or two-step process | Formation of 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran |
| (c) Oxidation | Treat with peracetic acid in acetic acid at room temperature for 3 days | Converts acetyl to acetoxy group | Formation of 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran |
| (d) Hydrolysis | Hydrolyze acetoxybenzofuran with aqueous sodium hydroxide and ethanol under reflux | Followed by neutralization and extraction | Yields 2,3-dihydro-2,2-dimethyl-7-benzofuranol |
- Yields are high and purity is good.
- The final product is purified by distillation under reduced pressure.
- NMR analysis confirms the structure at each stage.
- The process is economically favorable due to inexpensive starting materials.
This method provides a robust way to build the benzofuran core with methyl substitution and hydroxyl functionality, which can be further elaborated to ethan-1-ol derivatives.
Palladium-Catalyzed and Reduction Approaches (Literature and Patent US5856529A)
Other synthetic routes employ palladium-catalyzed reactions to construct the benzofuran ring system, often involving:
- Hydrogenation of methyl benzofuran carboxylates over Pd/C in acetic acid to obtain dihydrobenzofuran derivatives.
- Conversion of carboxaldehyde intermediates to amines or alcohols via condensation with hydroxylamine, reduction with lithium aluminum hydride (LAH), or hydrolysis.
- Use of mesylation and azide substitution followed by reduction to introduce amine or alcohol groups.
- Alkylation and acylation steps to modify substituents on the benzofuran ring.
These methods allow for fine-tuning of the substitution pattern and stereochemistry of the benzofuran derivatives, including the preparation of 2-methyl-2,3-dihydrobenzofuran derivatives with ethan-1-ol side chains.
Enantioselective Reduction and Functional Group Manipulations
Research reports also highlight:
- Enantioselective reduction of ketones catalyzed by chiral spiroborate esters to obtain optically active 2-methyl-2,3-dihydrobenzofuran intermediates.
- Use of protecting groups during multi-step synthesis to prevent side reactions, with removal by hydrolysis or reagents such as titanium tetrachloride.
- Oxidation with potassium permanganate and reduction with sodium borohydride to selectively modify functional groups, affecting yield and selectivity.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Methallyl halide cyclization (US3419579A) | 2-Hydroxyacetophenone | Methallyl chloride, acid acceptor, peracetic acid, NaOH | 130–250 °C, reflux, room temp oxidation, base hydrolysis | High yields, >90% purity | Economical, scalable, well-characterized |
| Pd-Catalyzed hydrogenation and reduction (US5856529A) | Methyl benzofuran carboxylates | Pd/C, LAH, mesyl chloride, NaN3 | Hydrogenation at 60 psi, room temp to reflux | Moderate to high yields | Allows diverse functionalization, complex steps |
| Enantioselective reduction (Literature) | Ketone precursors | Chiral spiroborate esters, NaBH4, KMnO4 | Controlled temperature, inert atmosphere | High enantiomeric excess | Suitable for chiral synthesis, sensitive conditions |
Research Findings and Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structure and purity of intermediates and final products.
- Gas chromatography (GC) and chromatography techniques verify conversion rates and product distribution.
- Elemental analysis matches calculated values closely, confirming compound integrity.
- Distillation under reduced pressure is effective for purification.
- Reaction optimization studies show that temperature control, solvent choice, and reagent stoichiometry critically affect yields and selectivity.
Chemical Reactions Analysis
Oxidation Reactions
2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes. Common oxidizing agents such as potassium permanganate (KMnO4) can be used to achieve this transformation.
Reduction Reactions
Reduction reactions of 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol may yield different alcohols or hydrocarbons. Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) can be employed . LAH is a stronger reducing agent and can reduce the compound to a hydrocarbon, while NaBH4 is milder and typically reduces it to the corresponding alcohol.
Ether and Amine Linkages
2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can be used as a building block in the synthesis of more complex molecules involving the formation of ether and amine linkages. These reactions are particularly relevant in medicinal chemistry for creating diverse structures with potential biological activities.
Alkylation
The synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (an isomer of the title compound) can be achieved through the alkylation of 2-methyl-2,3-dihydro-1-benzofuran with ethylene oxide or ethylene glycol under acidic conditions. This suggests that 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can also undergo similar alkylation reactions.
Reactions Involving Protecting Groups
In multi-step synthesis, protecting groups may be necessary to prevent unwanted reactions. For instance, the alcohol group in 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can be protected with a suitable protecting group, such as a silyl group, to prevent it from reacting in certain steps. The removal of protecting groups can be achieved using reagents like titanium tetrachloride or through hydrolysis reactions.
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions can be used to construct the benzofuran ring system through carbon-carbon bond formation. These reactions often involve manipulations of functional groups to achieve the desired product in high yields.
Esterification
2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can undergo esterification reactions with carboxylic acids in the presence of a catalyst such as carbonyl imidazole or carbodiimides .
Acylation
The alcohol group can be acylated using acylating agents such as carboxylic acid halides, anhydrides, or acyl imidazoles .
Reactions with Bases and Alkylating Reagents
The alcohol can be reacted with a base such as sodium hydride or potassium tert-butoxide, and then reacted with an alkylating reagent such as alkyl halides or alkyl sulfonate esters to produce ethers .
Hydrogenation
Benzofuran derivatives can be hydrogenated using a catalyst such as Pd/C to reduce the benzofuran ring .
Other reactions
The hydroxyl group allows it to engage in hydrogen bonding, which can influence its solubility and reactivity.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The target compound’s dihydrobenzofuran scaffold is shared with several analogs, but substituent positions and functional groups differ significantly, influencing reactivity and bioactivity. Below is a comparative analysis:
Table 1: Structural Comparison of Benzofuran Derivatives
Key Observations :
- Substituent Position: Ethanol at the 7-position (target compound) vs. 5-position (CAS 87776-76-9) affects molecular planarity and hydrogen-bonding capacity .
- Functional Groups : Halogens (e.g., Cl, F) and sulfur-containing groups (e.g., SMe) enhance antimicrobial activity but may reduce solubility .
- Hybrid Structures : Compounds like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one exhibit intramolecular interactions absent in simpler benzofuran alcohols .
Physicochemical Properties
Solubility and Stability
- Hydrogen Bonding: The ethanol group in the target compound facilitates hydrogen bonding, improving aqueous solubility compared to non-polar analogs like 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid .
- Melting Points : Benzofuran alcohols with halogen substituents (e.g., fluorine) exhibit higher melting points (e.g., 436–437 K for the fluorinated acetic acid derivative) due to stronger intermolecular forces .
Biological Activity
2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, a compound belonging to the benzofuran class, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C11H14O
- Molecular Weight : 178.23 g/mol
- CAS Number : [Not provided in search results]
1. Anticancer Properties
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer activities. Research focusing on similar benzofuran derivatives has shown that they can induce apoptosis in cancer cells, particularly in K562 leukemia cells. The mechanism involves the generation of reactive oxygen species (ROS), which disrupts mitochondrial function and activates caspases, leading to programmed cell death .
Table 1: Summary of Anticancer Effects
| Compound | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Compound 6 | K562 | Induces apoptosis | ROS generation, caspase activation |
| Compound 8 | K562 | Moderate effect | Mitochondrial dysfunction |
2. Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain compounds within this class exhibit moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL against various strains, suggesting potential as antibacterial agents .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Bacillus subtilis | 64 |
3. Neuropathic Pain Relief
Research has demonstrated that certain benzofuran derivatives can reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a potential for developing analgesics targeting cannabinoid receptors .
Case Studies
A notable study investigated the effects of a closely related compound on neuropathic pain models induced by spinal nerve ligation and paclitaxel treatment in rats. Results showed significant pain relief alongside minimal side effects on motor functions, indicating a favorable therapeutic profile for benzofuran derivatives in pain management .
The biological activity of 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is primarily attributed to:
- Apoptosis Induction : Through ROS generation and mitochondrial dysfunction.
- Antimicrobial Action : By disrupting bacterial cell wall synthesis or function.
- Pain Modulation : Via cannabinoid receptor activation.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol and related derivatives?
- Methodology :
- Cascade [3,3]-Sigmatropic Rearrangement/Aromatization : This strategy enables efficient construction of the benzofuran core. For example, NaH-mediated deprotonation in THF at 0°C facilitates key intermediates like 6-(benzyloxy)-2-(2,4-bis(benzyloxy)-6-methoxyphenyl)-3-methylbenzofuran ( ).
- Hydrolysis of Esters : Ethyl esters (e.g., ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) are hydrolyzed using KOH in methanol/water (1:1 v/v) under reflux, followed by acidification (HCl) and purification via column chromatography (ethyl acetate) to achieve >80% yields ().
- Enantioselective Synthesis : Olefin cross-metathesis with Grubbs catalysts, followed by intramolecular oxo-Michael reactions, produces chiral dihydrobenzofurans with >90% enantiomeric excess (ee), confirmed by chiral HPLC ().
- Key Considerations : Optimize stoichiometry (e.g., 1.2 mmol substrate with 6 mmol KOH) and monitor reaction progress via TLC (Rf ~0.65 in ethyl acetate) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodology :
- X-ray Crystallography : Resolves molecular geometry, revealing planarity of the benzofuran core (mean deviation: 0.005 Å) and intermolecular hydrogen bonds (O—H⋯O, 2.8–3.0 Å) that stabilize crystal packing ().
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.7–3.9 ppm, diastereotopic methylene protons at δ 2.5–3.0 ppm). DEPT-135 distinguishes CH₂/CH₃ groups ( ).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 276.23) and fragmentation patterns ( ).
Advanced Research Questions
Q. How do stereochemical factors influence the biological activity and crystallization behavior of this compound?
- Methodology :
- Stereochemical Analysis : The (2S,3R) configuration in dihydrobenzofurans creates distinct hydrogen-bonding networks (e.g., O—H⋯O dimers) that enhance crystal stability (). Enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes, receptors).
- Pharmacological Profiling : Use molecular docking simulations to predict interactions between chiral centers and active sites (e.g., dihydroorotate dehydrogenase). Validate with in vitro assays under controlled pH (7.4) and temperature (37°C) ().
- Data Contradiction Resolution : Re-evaluate reported bioactivity data for enantiomer-specific effects. For example, (7S,8R)-configured derivatives may show 10-fold higher potency than (7R,8S) isomers .
Q. What strategies mitigate side reactions during the synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol derivatives?
- Methodology :
- Competing Esterification : Suppress by using anhydrous solvents (e.g., THF over EtOH) and molecular sieves during alcohol protection steps ().
- Dimerization Byproducts : Control temperature (-20°C to 0°C) during sigmatropic rearrangements to minimize undesired coupling ( ).
- Purification : Employ gradient column chromatography (hexane/ethyl acetate 5:1 → 1:1) to separate regioisomers ().
Q. How can researchers address discrepancies in reported pharmacological activities of benzofuran derivatives?
- Methodology :
- Experimental Design : Standardize assay conditions (e.g., 37°C, 5% CO₂, pH 7.4) and include stability controls (e.g., HPLC monitoring for degradation over 24 hours) ().
- Data Normalization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO <0.1%).
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 7-methoxy vs. 5-fluoro substituents) to identify trends in bioactivity ().
- Critical Insight : Organic degradation during prolonged experiments (e.g., 9-hour HSI data collection) can artificially reduce observed activity. Stabilize samples with continuous cooling (-20°C) () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
